alpha-Fenchol
Description
Contextualization within Monoterpenoid Chemistry Research
Alpha-Fenchol (B1175230), systematically named (1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol, is a prominent member of the monoterpenoid class of organic compounds. nih.gov Monoterpenoids are a large family of natural products derived from two isoprene (B109036) units, resulting in a C10H18O molecular formula for this compound. consolidated-chemical.com Structurally, it is an isomer of the well-known monoterpenoid borneol and possesses a rigid bicyclic fenchane (B1212791) skeleton. nih.govwikipedia.orgcimasci.com This structural complexity and chirality are central to its chemical reactivity and biological function.
Naturally, this compound is a constituent of various plant essential oils. It is found in basil (Ocimum basilicum), pine, eucalyptus, wild celery, and certain citrus fruits, contributing to their characteristic aromas. acslab.comwalmart.comhtppl.co.in The compound is a colorless to pale yellow crystalline solid or liquid with a distinctive fresh, woody, and camphor-like scent. consolidated-chemical.comwalmart.com In plants, it is biosynthesized from geranyl pyrophosphate. wikipedia.org
Below is a table summarizing the key chemical properties of this compound.
| Property | Value |
| IUPAC Name | (1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol nih.gov |
| Molecular Formula | C10H18O consolidated-chemical.com |
| Molecular Weight | 154.25 g/mol consolidated-chemical.com |
| Appearance | Colorless to pale yellow liquid or crystalline solid consolidated-chemical.com |
| Odor | Fresh, woody, camphoraceous, slightly floral consolidated-chemical.com |
| Boiling Point | 201–203°C consolidated-chemical.com |
| Melting Point | 39-46°C cimasci.comchemicalbook.com |
| Solubility | Insoluble in water; soluble in alcohols and organic solvents consolidated-chemical.comwalmart.com |
| CAS Number | 1632-73-1 consolidated-chemical.com |
Significance of this compound in Biological and Synthetic Domains
The unique chemical structure of this compound underpins its significance in both biological research and synthetic chemistry. Its chirality and functional groups make it a valuable molecule for a range of applications.
Biological Domains: Academic studies have highlighted the bioactive potential of this compound, particularly its anti-inflammatory and antimicrobial properties. consolidated-chemical.comcimasci.com
Anti-inflammatory Activity: The anti-inflammatory potential of this compound has been demonstrated in vitro through its ability to inhibit protein denaturation, a process linked to inflammation. nih.govnih.gov One study evaluated this effect using an albumin denaturation assay. The results, detailed in the table below, show a concentration-dependent inhibition of protein denaturation, suggesting that this compound may help stabilize cell membranes and prevent the inflammatory cascade.
| Concentration (μg/ml) | Inhibition of Protein Denaturation (%) |
| 31.25 | 180 |
| 62.50 | 350 |
| 125.00 | 560 |
| 250.00 | 880 |
| 500.00 | 1150 |
| 1000.00 | 1400 |
Antimicrobial Properties: this compound is recognized for its antibacterial and antifungal capabilities. consolidated-chemical.comhtppl.co.in This activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and inhibiting the growth of a range of bacteria and fungi. cymitquimica.com Its presence in the essential oils of plants like Foeniculum vulgare (fennel) contributes to their documented antimicrobial effects against various pathogens. researchgate.net These properties have led to its use as a component in disinfectants and other hygiene-focused products. walmart.comhtppl.co.in
Synthetic Domains: In the realm of synthetic chemistry, this compound is valued both as a fragrance ingredient and a versatile chemical intermediate.
Flavor and Fragrance Industry: With its powerful and diffusive camphor-like, sweet, and citrusy aroma, this compound is extensively used in the formulation of fragrances and flavors. cimasci.compellwall.comgoogle.com It is a key ingredient in perfumes, cosmetics, soaps, detergents, and air fresheners, where it provides a fresh, clean scent and enhances fragrance longevity. consolidated-chemical.comhtppl.co.ingoogle.com It is also used to impart herbal, fresh, and citrus notes to food and beverage products. consolidated-chemical.com
Chemical Synthesis: this compound serves as a valuable intermediate in organic synthesis. consolidated-chemical.comchemicalbook.com It can be synthesized from turpentine-derived pinenes or through the reduction of fenchone (B1672492). google.comforeverest.net Its hydroxyl group can be esterified with various organic acids to create derivatives like fenchyl acetate (B1210297), which expands its application in the flavor and fragrance industry. foreverest.net Furthermore, as a chiral molecule, (+)-Fenchol is employed as a chiral building block or chiral auxiliary in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. caymanchem.comwikipedia.orgsigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8,11H,4-6H2,1-3H3/t7-,8-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIHUHQCLTYTSF-MRTMQBJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C1)C([C@H]2O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041205, DTXSID101014534 | |
| Record name | (-)-alpha-Fenchol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-alpha-Fenchol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101014534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
512-13-0, 14575-74-7 | |
| Record name | (-)-α-Fenchol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=512-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | alpha-Fenchol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-, (1S,2S,4R)- | |
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| Record name | (-)-alpha-Fenchol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-alpha-Fenchol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101014534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S-endo)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.397 | |
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| Record name | .ALPHA.-FENCHYL ALCOHOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ108AQX3M | |
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Natural Occurrence and Distribution Research of Alpha Fenchol
Plant Kingdom Sources and Botanical Surveys
Alpha-Fenchol (B1175230) is a constituent of the essential oils of numerous plants, contributing to their characteristic aromas. Botanical surveys have identified its presence in a diverse range of plant families and species.
The compound is notably present in herbs such as basil (Ocimum basilicum) and fennel (Foeniculum vulgare), where it is a key contributor to their aromatic profiles. orientjchem.org Research has also documented its occurrence in Salvia rosmarinus (rosemary) and Ferula assa-foetida. orientjchem.org Furthermore, this compound has been identified in eucalyptus species, citrus fruits, nutmeg, and wild celery. csu.edu.auagriculturejournals.cz It comprises a significant portion, 15.9%, of the volatile oils in some species of Aster. researchgate.net Other documented plant sources include Alpinia calcarata researchgate.net, Baeckea frutescens, and Magnolia officinalis. f1000research.com
The concentration of this compound can vary significantly depending on the plant species, geographical location, stage of development, and the specific part of the plant being analyzed. For instance, in a study on fennel (Foeniculum vulgare), the essential oil from immature umbels contained approximately 4.8% fenchone (B1672492), a related ketone, while mature seeds had a higher concentration of 13.7%. researchgate.net In another analysis of fennel, endo-Fenchol was detected at 0.1% in the essential oil from the aerial parts. researchgate.net The rhizome essential oil of Zingiber chrysanthum was found to contain 0.5% this compound. mdpi.com
Below is a data table summarizing the presence of this compound in various plant species as reported in scientific literature.
| Plant Species | Common Name | Plant Part | Reported Presence of this compound |
| Ocimum basilicum | Basil | Leaves, Flowering Tops | Present orientjchem.org |
| Foeniculum vulgare | Fennel | Seeds, Aerial Parts | Present orientjchem.orgresearchgate.netresearchgate.net |
| Salvia rosmarinus | Rosemary | Leaves | Present orientjchem.org |
| Eucalyptus spp. | Eucalyptus | Leaves | Present csu.edu.au |
| Citrus spp. | Citrus Fruits | Peels | Present agriculturejournals.czresearchgate.net |
| Myristica fragrans | Nutmeg | Seed | Present csu.edu.au |
| Apium graveolens | Wild Celery | - | Present agriculturejournals.cz |
| Aster spp. | Aster | Flowers | 15.9% of volatile oils researchgate.net |
| Alpinia calcarata | Cardamom Ginger | - | Present researchgate.net |
| Baeckea frutescens | - | - | Present f1000research.com |
| Magnolia officinalis | Magnolia | - | Present f1000research.com |
| Zingiber chrysanthum | - | Rhizome | 0.5% of essential oil mdpi.com |
Diversity of Microbial and Fungal Production Systems
The biosynthesis of terpenoids, including this compound, is not limited to the plant kingdom. A growing body of research highlights the potential of microorganisms, particularly endophytic fungi, as producers of a diverse array of secondary metabolites, including terpenoids. frontiersin.orgnih.gov Endophytic fungi reside within the tissues of living plants without causing any apparent disease and are considered a promising source of novel bioactive compounds. nih.govnih.gov
While direct reports specifically isolating and quantifying this compound from a wide range of microbial cultures are emerging, the general capacity of fungi to synthesize terpenoids is well-established. researchgate.netfrontiersin.org Genera such as Aspergillus are known to produce a plethora of secondary metabolites, including various terpenoids. researchgate.net The metabolic pathways for terpenoid biosynthesis are present in many microorganisms, suggesting that with the right precursors and enzymatic machinery, the production of specific monoterpenoids like this compound is feasible. researchgate.netresearchgate.netnih.govnih.govmdpi.com
Research into endophytic fungi isolated from medicinal and aromatic plants is a particularly active area of investigation. The rationale is that these endophytes may have evolved to produce compounds similar or identical to those of their host plants. nih.gov This opens up the possibility of discovering microbial strains capable of producing this compound, which could then be harnessed for biotechnological production through fermentation. Metabolic engineering techniques are also being explored to enhance the production of specific high-value compounds, including alcohols, in various microorganisms. researchgate.netresearchgate.netnih.govnih.govmdpi.com
| Microbial System | Compound Class Produced | Relevance to this compound |
| Endophytic Fungi | Terpenoids, various other secondary metabolites | Potential producers of this compound frontiersin.orgnih.gov |
| Aspergillus spp. | Terpenoids, alkaloids, etc. | Known terpenoid producers researchgate.net |
Quantitative and Qualitative Analyses in Complex Natural Matrices
The identification and quantification of this compound in complex natural matrices such as plant essential oils and extracts require sophisticated analytical techniques.
Qualitative Analysis:
Preliminary screening for the presence of terpenoids in plant extracts is often conducted using qualitative phytochemical tests. researchgate.netmakhillpublications.conih.goviosrjournals.org A common method is the Salkowski test, where the extract is mixed with chloroform (B151607) and concentrated sulfuric acid. The development of a reddish-brown color at the interface is indicative of the presence of terpenoids. makhillpublications.co
Quantitative Analysis:
For the precise identification and quantification of this compound, instrumental analytical methods are employed, with Gas Chromatography-Mass Spectrometry (GC-MS) being the most prevalent and powerful technique. f1000research.comphytopharmajournal.complantsjournal.comnih.govjetir.org
Gas Chromatography (GC): This technique separates the volatile components of a mixture, such as an essential oil, based on their boiling points and interactions with a stationary phase within a capillary column. The time it takes for a compound to travel through the column, known as the retention time, is a characteristic feature used for its identification. nih.gov
Mass Spectrometry (MS): As the separated components exit the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum is a unique fragmentation pattern that acts as a chemical fingerprint for a specific compound. By comparing the obtained mass spectrum with reference libraries (e.g., NIST), the identity of the compound can be confirmed with high confidence. f1000research.comphytopharmajournal.com
The GC-MS analysis not only allows for the qualitative identification of this compound but also its quantitative determination. By integrating the peak area corresponding to this compound in the chromatogram, its relative percentage in the essential oil can be calculated. jetir.org For absolute quantification, a calibration curve is typically prepared using a pure standard of this compound.
The choice of extraction method for obtaining the essential oil or extract from the natural matrix is crucial and can influence the final quantitative results. nih.gov Hydrodistillation is a common method for extracting essential oils from plant material. nih.gov The parameters of the GC-MS analysis, such as the type of capillary column, temperature program, and carrier gas flow rate, are optimized to achieve good separation and resolution of the various components in the sample. plantsjournal.comnih.gov
| Analytical Technique | Purpose | Key Information Provided |
| Salkowski Test | Qualitative Screening | Presence/absence of terpenoids makhillpublications.co |
| Gas Chromatography (GC) | Separation | Retention time for identification nih.gov |
| Mass Spectrometry (MS) | Identification | Mass spectrum (chemical fingerprint) f1000research.comphytopharmajournal.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification & Quantification | Confirmed identity and relative/absolute concentration jetir.org |
Biosynthetic Pathways and Enzymology of Alpha Fenchol
Precursor Metabolism and Isopentenyl Diphosphate (B83284) (IPP)/Dimethylallyl Diphosphate (DMAPP) Pathways
The biosynthesis of all terpenoids, including alpha-fenchol (B1175230), commences with the fundamental five-carbon (C5) isoprenoid precursors: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). wikipedia.orgnih.govresearchgate.netnih.govfrontiersin.orgmdpi.com These two interconvertible molecules serve as the building blocks for the diverse array of terpenes found in nature. Their production occurs via two distinct metabolic routes: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. wikipedia.orgnih.govresearchgate.netnih.govfrontiersin.orgmdpi.comresearchgate.netrsc.orgtandfonline.com
Mevalonate (MVA) Pathway Contributions
The mevalonate (MVA) pathway, often referred to as the classical or HMG-CoA reductase pathway, is primarily localized in the cytosol of eukaryotic organisms, including plants, animals, fungi, and archaea. nih.govfrontiersin.orgmdpi.comrsc.orgtandfonline.com This pathway initiates with acetyl-coenzyme A (acetyl-CoA). Two molecules of acetyl-CoA condense to form acetoacetyl-CoA, to which another acetyl-CoA is incorporated, yielding 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govrsc.orgcore.ac.uk HMG-CoA is then reduced to mevalonic acid (MVA) by the enzyme HMG-CoA reductase. rsc.orgcore.ac.uknih.gov Subsequent phosphorylation steps, catalyzed by mevalonate kinase and phosphomevalonate kinase, convert MVA into mevalonate 5-phosphate and mevalonate-5-diphosphate, respectively. wikipedia.orgrsc.orgwikipedia.org Finally, mevalonate-5-diphosphate decarboxylase leads to the formation of IPP. rsc.org IPP can then be isomerized to DMAPP by isopentenyl pyrophosphate isomerase. wikipedia.orgrsc.org
The MVA pathway is generally responsible for the biosynthesis of sesquiterpenes (C15), triterpenes (C30), and sterols. frontiersin.orgmdpi.comrsc.orgtandfonline.com
Table 1: Key Intermediates and Enzymes of the Mevalonate (MVA) Pathway
| Intermediate/Enzyme Name | PubChem CID (if applicable) | Role |
| Acetyl-CoA | - | Initial substrate |
| 3-Hydroxy-3-methylglutaryl-CoA | - | Intermediate |
| HMG-CoA Reductase | - | Converts HMG-CoA to Mevalonic Acid |
| Mevalonic Acid (MVA) | 449 | Intermediate |
| Mevalonate Kinase | - | Phosphorylates Mevalonic Acid |
| Phosphomevalonic Acid | 476 | Intermediate |
| Phosphomevalonate Kinase | - | Phosphorylates Phosphomevalonic Acid |
| Mevalonate-5-diphosphate | - | Intermediate |
| Mevalonate-5-diphosphate Decarboxylase | - | Converts Mevalonate-5-diphosphate to IPP |
| Isopentenyl Diphosphate (IPP) | 1195 | C5 precursor |
| Dimethylallyl Diphosphate (DMAPP) | 647 | C5 precursor (isomer of IPP) |
Methylerythritol 4-Phosphate (MEP) Pathway Mechanisms
In contrast to the MVA pathway, the methylerythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate or deoxyxylulose phosphate (B84403) (DXP) pathway, operates in the plastids of higher plants, as well as in many bacteria and apicomplexan protozoa. hmdb.cawikipedia.orgnih.govresearchgate.netnih.govfrontiersin.orgresearchgate.netrsc.orgtandfonline.comwikipedia.orgrsc.org This pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (GAP) to form 1-deoxy-D-xylulose-5-phosphate (DXP). researchgate.netrsc.org DXP is then reduced to 2-C-methyl-D-erythritol 4-phosphate (MEP). rsc.orgwikipedia.org Subsequent steps involve the formation of 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) and other intermediates, ultimately leading to the generation of IPP and DMAPP. rsc.orgwikipedia.org
The MEP pathway is the primary source for the biosynthesis of hemiterpenes, monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40), including carotenoids and gibberellins. hmdb.cafrontiersin.orgrsc.orgtandfonline.com For monoterpenes like this compound, geranyl diphosphate (GPP) is a crucial C10 intermediate formed from the condensation of IPP and DMAPP within this pathway. hmdb.caresearchgate.netnih.govrsc.org
Table 2: Key Intermediates and Enzymes of the Methylerythritol 4-Phosphate (MEP) Pathway
| Intermediate/Enzyme Name | PubChem CID (if applicable) | Role |
| Pyruvate | - | Initial substrate |
| D-Glyceraldehyde 3-phosphate | - | Initial substrate |
| 1-Deoxy-D-xylulose-5-phosphate (DXP) | - | Intermediate |
| 2-C-Methylerythritol 4-Phosphate (MEP) | 443198 | Intermediate |
| 4-Diphosphocytidyl-2-C-methylerythritol (CDP-ME) | 443199 | Intermediate |
| Isopentenyl Diphosphate (IPP) | 1195 | C5 precursor |
| Dimethylallyl Diphosphate (DMAPP) | 647 | C5 precursor (isomer of IPP) |
| Geranyl Diphosphate (GPP) | 445995 | C10 precursor for monoterpenes |
Fenchol (B156177) Synthase (FES) Activity and Characterization
This compound is biosynthesized from geranyl diphosphate (GPP) or its isomer, neryl diphosphate (NPP), through a series of isomerization and cyclization reactions. wikipedia.orggoogle.comrhea-db.org The enzyme responsible for this specific conversion is Fenchol Synthase (FES). wikipedia.orgresearchgate.netnih.govrhea-db.org
Gene Identification and Expression Studies
The gene encoding Fenchol Synthase (FES) has been identified and characterized in various plant species, such as Ocimum basilicum (sweet basil). wikipedia.orgresearchgate.netnih.gov Studies have shown that FES cDNA catalyzes the formation of this compound, along with other monoterpenes like alpha-pinene (B124742) and limonene, in in vitro assays. researchgate.netnih.gov This indicates that FES can exhibit promiscuity in its product profile, producing a range of monoterpenoids from a single precursor.
Enzymatic Reaction Mechanisms and Substrate Specificity
Fenchol Synthase is classified as a monoterpene synthase, a type of terpene synthase (TS). researchgate.netnih.gov Terpene synthases are enzymes that convert linear isoprenoid pyrophosphate precursors into highly reactive cationic hydrocarbon intermediates. nih.gov These intermediates then undergo various rearrangements, including hydride and methyl shifts and cyclization, before the reaction is terminated. nih.gov
The enzymatic mechanism for the formation of (-)-endo-fenchol from geranyl pyrophosphate (GPP) is understood to involve an initial isomerization of GPP to (-)-(3R)-linalyl pyrophosphate. This bound intermediate then undergoes subsequent cyclization. google.comrhea-db.org As a Class I terpene synthase, FES activates its substrate through a metal-dependent ionization of the pyrophosphate (PPi) group. nih.govacs.org This process typically involves the coordination of the pyrophosphate group to a trinuclear Mg2+ cluster, which is itself bound by highly conserved metal-binding motifs within the enzyme's active site, such as the aspartate-rich DDxxD/E motif and the NSE/DTE triad. nih.govacs.org These motifs play a crucial role in substrate recognition and catalysis. nih.gov
While enzymes are known for their specificity, some terpene synthases, including FES, can produce multiple products from a single substrate. researchgate.netnih.govnuph.edu.ua The product outcome can be influenced by subtle enzymatic interventions that tune the reaction or improve selectivity. acs.org
Regulation of this compound Biosynthesis in Vivo
The regulation of this compound biosynthesis in living organisms is an intricate process, influenced by various factors that control the availability of precursors and the activity of key enzymes. Generally, terpenoid biosynthesis is regulated at the level of IPP and DMAPP supply, as well as the activity of terpene synthases. tandfonline.comrsc.org
Research into the metabolic regulation of the MEP pathway, which is the primary source of monoterpenes like fenchol, has revealed that intermediates such as methylerythritol cyclodiphosphate (MEcDP) can act as key regulatory metabolites. rsc.org MEcDP has been observed to play diverse roles in regulating the pathway itself and coordinating other biological processes, potentially acting as a stress regulator in bacteria and a retrograde signal from plastids to the nucleus in plants. rsc.org
Environmental factors, such as light spectra, have also been shown to influence terpenoid biosynthesis in plants. For instance, specific light conditions can induce the accumulation of proteins involved in terpenoid pathways. tandfonline.com Understanding these regulatory mechanisms and the underlying biosynthetic pathways provides opportunities for manipulating these processes, potentially leading to enhanced production of this compound and other valuable terpenoids through synthetic biology approaches. nih.govgoogle.com
Transcriptional and Post-Translational Controls
The regulation of this compound biosynthesis is meticulously controlled at both the transcriptional and post-translational levels, influencing the quantity and diversity of this monoterpenoid.
Transcriptional Controls: Transcriptional regulation is a primary mechanism for controlling gene expression and, consequently, the metabolic flux towards secondary metabolite production, including terpenoids. The expression levels of genes encoding terpene synthases (TPSs), such as fenchol synthase, are critical determinants of the final terpene profile, or chemotype, of a plant.
Detailed research findings illustrate this point:
In Lavandula pedunculata, the expression profiles of the LpFENS gene directly correlated with the accumulation of fenchol, providing a molecular explanation for the observed differences in volatile compounds among lavender species. This suggests that variations in this compound content between species, such as L. pedunculata (48% fenchol) versus L. stoechas (2.9% fenchol) and L. viridis (undetectable), are primarily due to differential gene expression rather than changes in enzyme functionality.
Transcription factors (TFs) play a pivotal role in this regulation by binding to specific DNA sequences in the promoter regions of target genes, thereby influencing the binding of RNA polymerase and the initiation of transcription. These TFs can act as either activators, enhancing gene expression, or repressors, inhibiting it.
Beyond direct transcription factor binding, broader epigenetic mechanisms, such as chromatin remodeling and DNA methylation, also exert control. Methylation of CpG sites within promoter regions, for instance, can lead to transcriptional repression, while demethylation can increase gene transcription. Similarly, post-translational modifications of histone proteins, like acetylation, can alter chromatin structure and accessibility, thereby influencing gene expression.
Post-Translational Controls: Post-translational modifications (PTMs) offer an additional layer of fine-tuning for enzyme activity and stability, thereby regulating the output of secondary metabolic pathways. While specific PTMs directly affecting fenchol synthase are less extensively documented, general principles from terpene biosynthesis can be applied:
The catalytic activity and product range of terpene synthases can be modulated by post-translational modifications and specific assay conditions. For instance, studies on Cannabis sativa terpene synthases have shown that enzyme activity and product diversity can vary based on incubation conditions, suggesting that in vivo modifications or environmental cues might influence their function.
Phosphorylation is a common PTM that can alter enzyme activity, often leading to a reduction in activity. While exemplified by phenylalanine ammonia-lyase (PAL) in phenylpropanoid biosynthesis, this mechanism highlights how PTMs can control the flux through metabolic pathways by modulating the activity of key enzymes. Such modifications can influence the conformation, stability, or substrate affinity of terpene synthases, thereby impacting this compound production.
Environmental and Developmental Influences on Pathway Flux
The biosynthesis and accumulation of this compound are highly responsive to both environmental cues and the plant's developmental stage, leading to significant variations in its content and composition.
Environmental Influences: Plants produce essential oils, including this compound, as part of their adaptive responses to various biological and abiotic stressors.
Climatic and Geographic Factors: Environmental factors such as light intensity, humidity, temperature, and altitude, acting individually or in combination, can significantly alter the content and chemical composition of secondary metabolites. For example, the essential oil composition of Cinnamomum camphora, which contains fenchol, varies significantly with geographical location, suggesting that climatic heterogeneity plays a role in chemotypic diversity.
Stress Response: Open field cultivation, which exposes plants to natural environmental stresses, has been hypothesized to lead to higher total amounts of volatile compounds compared to controlled indoor environments. This suggests that stress conditions can upregulate the production of defensive metabolites like this compound.
Circadian Rhythm: Daily fluctuations, such as those related to circadian rhythm, can also influence the levels of essential oil constituents. Studies on Callistemon viminalis essential oils, which contain this compound, have shown significant changes in composition throughout the day, correlating with variations in temperature and humidity.
Table 2: Environmental Factors Influencing Essential Oil Composition (General Terpenes, including Fenchol)
| Environmental Factor | Observed Effect on Terpenes/Essential Oils | Reference |
| Light, Humidity, Temperature, Altitude | Influence content and composition of secondary metabolites | |
| Geographical Location/Climatic Heterogeneity | Leads to chemotypic diversity and variation in essential oil content | |
| Circadian Rhythm | Significant changes in essential oil composition throughout the day | |
| Abiotic/Biotic Stressors | Stimulates production of volatile secondary metabolites |
Developmental Influences: The plant's developmental stage and the specific plant part harvested are crucial internal factors determining the quantity and profile of essential oil components.
Tissue and Organ Specificity: The biosynthesis of essential oil components is often restricted to specific organs, tissues, or developmental stages. For instance, in Opisthopappus longilobus, the accumulation of fenchol varied significantly between leaves and inflorescences at different developmental stages, with higher relative contents observed in inflorescences during exposure and initial opening stages.
Maturation Processes: Changes in terpene content can occur as plant organs mature. In Hyptis suaveolens, fenchol content drastically decreased as leaves entered their final yellowing stage, while its oxidized form, fenchone (B1672492), increased. This suggests a metabolic conversion of fenchol to fenchone during leaf development. Similarly, in Cryptomeria japonica female cones, the maturation process led to changes in monoterpene content, with this compound showing a decrease in mature cones compared to immature ones.
Harvest Time: The age of the plant at harvest significantly influences both the total essential oil yield and the relative proportions of individual components. Studies on Lavandula dentata have shown that essential oil yields and compositions can vary depending on successive harvest times, corresponding to different plant developmental stages (e.g., bud stage, different days after planting).
Table 3: Developmental Influences on this compound and Related Terpenes
| Plant Species | Developmental Stage/Tissue | Observed Effect on Fenchol/Terpenes | Reference |
| Hyptis suaveolens | Last leaf developmental stage (yellowing) | Fenchol decreases, Fenchone increases | |
| Opisthopappus longilobus | Inflorescences (exposure & initial opening stages) | Fenchol content relatively high | |
| Cryptomeria japonica | Immature vs. Mature female cones | Fenchol decreases with maturation | |
| Lavandula dentata | Bud stage, successive harvest times | Essential oil yield and composition vary |
The dynamic interplay between genetic programming, enzymatic activity, and environmental and developmental cues orchestrates the precise regulation of this compound biosynthesis in plants. Further research into the specific molecular mechanisms underlying these controls will enhance our ability to understand and potentially manipulate the production of this valuable monoterpenoid.
Synthetic Methodologies and Enantioselective Approaches for Alpha Fenchol
Chemo-Synthetic Routes to alpha-Fenchol (B1175230) and Derivatives
Traditional chemical synthesis provides robust methods for producing this compound, often starting from readily available terpene precursors.
One of the primary chemo-synthetic routes to this compound involves the reduction of fenchone (B1672492) (C₁₀H₁₆O). Fenchone, a natural organic compound classified as a monoterpene and a ketone, shares a structural and odor similarity with camphor (B46023). thermofisher.infishersci.ca Synthetic this compound can be obtained from fenchone as the starting material through various reduction methods. These include Grignard reactions, typically employing reagents such as ethyl magnesium bromide, or reduction using alcohol-sodium. wikiwand.com Catalytic hydrogenation is another effective method for producing fenchol (B156177) from fenchone. rsc.org
Alpha-pinene (B124742) (C₁₀H₁₆) and beta-pinene (B31000) (C₁₀H₁₆), both abundant monoterpenes found in coniferous trees, serve as crucial raw materials for the synthesis of this compound. fishersci.cafishersci.ca Fenchol can be synthesized by the catalytic isomerization and hydrolysis of alpha-pinene and beta-pinene, using turpentine (B1165885) oil as a raw material and specific catalysts like CHKC-4. wikiwand.com This process has demonstrated a controllable yield of over 50% with a purity of 99%. wikiwand.com
Furthermore, fenchol can also arise as a by-product during the esterification process involved in synthesizing borneol from pinene. wikiwand.com However, separating fenchol from these by-products can be challenging due to the similar boiling points of the various alcohol species, often resulting in a low distillation yield, typically around 50% to 60%. wikiwand.com
While alpha-pinene is known to undergo skeletal rearrangements, such as the Wagner–Meerwein rearrangement, typically in the presence of acids, these reactions often lead to other terpene derivatives like terpineol, its ethyl ether, or acetate (B1210297), rather than directly yielding this compound. fishersci.ca Similarly, fenchol and its derivatives are known to participate in various rearrangement reactions. For instance, dynamic gas-phase thermoisomerization (DGPTI) of (-)-alpha-2-phenylfenchol can lead to (-)-fencholic acid derivatives through ring-opening. researchgate.netacs.org While these examples highlight the reactivity of fenchol and related bicyclic systems, direct synthetic routes to this compound specifically via ring-opening and rearrangement from non-fenchol starting materials (beyond the isomerization of pinene derivatives already discussed) are not extensively detailed in the provided literature.
Biocatalytic and Chemo-Enzymatic Synthesis of this compound
Biocatalysis offers an environmentally benign and highly selective approach for the synthesis of chiral compounds, including this compound.
In nature, this compound is biosynthesized from geranyl pyrophosphate (C₁₀H₂₀O₇P₂) through an isomerization process involving linalyl pyrophosphate (C₁₀H₂₀O₇P₂). wikipedia.org Enzymes play a crucial role in this enantioselective transformation. For example, preliminary characterization of "i-endo-fenchol synthetase" from fennel (Foeniculum vulgare) has provided insights into its role in the cyclization of geranyl pyrophosphate to (-)-endo-fenchol. thegoodscentscompany.comthegoodscentscompany.com This enzymatic cyclization demonstrates enantioselectivity, leading specifically to the (-)-endo-fenchol isomer. thegoodscentscompany.com
Kinetic resolution is a powerful strategy for obtaining enantiomerically pure compounds from racemic mixtures, leveraging the selective reactivity of enzymes. Research has explored the enantioselective kinetic resolution of racemic fenchol esters using esterases. d-nb.inforesearchgate.net
A notable study identified that cephalosporin (B10832234) Esterase B (EstB) from Burkholderia gladioli and Esterase C (EstC) from Rhodococcus rhodochrous exhibited outstanding enantioselectivity (E > 100) towards the butyryl esters of fenchol, as well as isoborneol (B83184) and borneol. d-nb.info The enantioselectivity of these enzymes was observed to increase with the increasing chain length of the acyl moiety of the substrate. d-nb.info This enzymatic resolution method can be integrated into existing industrial processes, potentially enabling the facile synthesis of optically pure monoterpenols from renewable side-products. d-nb.info
Table 1: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 439711 |
| (1R)-endo-(+)-Fenchol | 6997371 |
| Fenchone | 14525 |
| L(-)-Fenchone | 3034206 |
| alpha-Pinene | 6654 |
| (1R)-(+)-alpha-Pinene | 82227 |
| (1S)-(-)-alpha-Pinene | 440968 |
| beta-Pinene | 14896 |
| (1S)-(-)-beta-Pinene | 440967 |
| Borneol | 64685 |
| (-)-Borneol | 1201518 |
| (+)-Borneol | 6552009 |
| Isoborneol | 6321405 |
| Camphor | 2537 |
| D(+)-Camphor | 159055 |
| (-)-Camphor | 444294 |
| Camphene | 6616 |
| (+)-Camphene | 92221 |
| (-)-Camphene | 440966 |
| alpha-Terpineol | 17100 |
| Linalool (B1675412) | 6549 |
| (+)-Linalool | 67179 |
| Geranyl pyrophosphate | 445995 |
| Linalyl pyrophosphate | 152192 |
Table 2: Key Chemo-Synthetic Routes to this compound
| Starting Material | Synthetic Method | Key Reagents/Catalysts | Reported Yield/Purity | Citation |
| Fenchone | Reduction (Grignard reaction) | Ethyl magnesium bromide | Not specified | wikiwand.com |
| Fenchone | Reduction | Alcohol-sodium | Not specified | wikiwand.com |
| Fenchone | Catalytic Hydrogenation | Not specified | Not specified | rsc.org |
| Alpha/Beta-Pinene | Catalytic Isomerization and Hydrolysis | Turpentine oil, CHKC-4 catalyst | >50% yield, 99% purity | wikiwand.com |
| Pinene | Isomerization (by-product during Borneol synthesis) | Not specified (industrial process) | 50-60% distillation yield | wikiwand.com |
Table 3: Biocatalytic Approaches for this compound
| Biocatalytic Strategy | Enzyme/Organism Used | Substrate/Precursor | Outcome/Selectivity | Citation |
| Enantioselective Biosynthesis | i-endo-fenchol synthetase (from Foeniculum vulgare) | Geranyl pyrophosphate, Linalyl pyrophosphate | Formation of (-)-endo-fenchol | thegoodscentscompany.comthegoodscentscompany.com |
| Kinetic Resolution of Enantiomers | Esterase B (EstB) from Burkholderia gladioli | Racemic fenchol butyryl esters | High enantioselectivity (E > 100) for fenchol esters | d-nb.inforesearchgate.net |
| Kinetic Resolution of Enantiomers | Esterase C (EstC) from Rhodococcus rhodochrous | Racemic fenchol butyryl esters | High enantioselectivity (E > 100) for fenchol esters | d-nb.info |
Asymmetric Synthesis Utilizing this compound and Its Derivatives
This compound (PubChem CID 439711) and its derivatives are employed in asymmetric synthesis to achieve stereocontrol, which is crucial for producing enantiomerically enriched compounds. The inherent chirality of this compound makes it a suitable starting material or a structural component for designing catalysts and auxiliaries that can induce asymmetry in reactions. (+)-Fenchol (PubChem CID 6997371) has been utilized as a chiral building block in the organic synthesis of various compounds uni.lu.
Chiral Auxiliaries and Ligands Based on this compound
Derivatives of this compound have been successfully developed into chiral auxiliaries and ligands, which are instrumental in facilitating enantioselective reactions. One notable application involves the synthesis of "fenchyloxy cyclopentadienyl (B1206354) ligands" uni.lu. These ligands leverage the stereochemical information encoded within the fenchol scaffold to direct the stereochemical outcome of catalytic processes.
A significant area of research has focused on phosphorus derivatives of fenchol, particularly the P-biphenyl-2,2'-bisfenchol phosphites (P-BIFOP-X, where X represents various substituents such as H, D, F, Cl, N3, CN) uni.lu. These ligands have demonstrated their utility in various transition metal-catalyzed C-C coupling reactions, including those involving palladium, copper, and iron uni.lu.
Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction): P-BIFOP-X ligands have shown effectiveness in palladium-catalyzed enantioselective allylic alkylations. For instance, BIFOP-H and its analogues (X = D, Cl, CN, N3) facilitate the formation of (S)-enantiomeric products when reacting with 1,3-diphenylallyl acetate (PubChem CID 6329567) and (R)-enantiomeric products with cyclohexenyl acetate (PubChem CID 74019) nih.govnih.gov. Yields of up to 91% and enantiomeric excesses (ee) of up to 70% have been reported for these reactions nih.govnih.gov.
A particularly interesting phenomenon observed with these ligands is the "F-switch" effect. The fluoro derivative, BIFOP-F, can reverse the sense of enantioselectivity. For example, it yields the (R)-enantiomer with 1,3-diphenylallyl acetate and the (S)-enantiomer with cyclohexenyl acetate, achieving up to 92% yield and 67% ee nih.govnih.gov. This effect is attributed to hyperconjugation interactions involving the palladium and the phosphorus-oxygen or phosphorus-fluorine bonds nih.gov.
Copper-Catalyzed 1,4-Addition: Fenchol-based BIFOP-X ligands have also been successfully applied in copper-catalyzed enantioselective 1,4-additions of organozinc and Grignard reagents to enones (Michael systems) uni.lunih.gov. The choice of copper source is critical for optimizing both yield and enantioselectivity uni.lunih.gov. For example, in the CuCl•BIFOP-H-catalyzed 1,4-addition of diethylzinc (B1219324) to chalcone (B49325) (PubChem CID 637760), high yields (up to 93%) and exceptional enantiomeric excesses (up to 99% ee) have been achieved, surpassing the performance of other established ligands nih.gov. When cyclohexenone (PubChem CID 13594) was used as a substrate, Cu(OTf)2 demonstrated better enantioselectivity (65% ee) compared to CuCl (20% ee) nih.gov.
Iron-Catalyzed C-C Coupling: The BIFOP-H ligand has also proven reliable in iron-catalyzed C-C coupling reactions, exhibiting good yields and enantioselectivity uni.lu.
The performance of BIFOP-X ligands in these reactions highlights the effectiveness of this compound as a scaffold for designing highly efficient chiral ligands.
| Reaction Type | Ligand (based on this compound) | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Notes |
|---|---|---|---|---|---|
| Pd-catalyzed Allylic Alkylation | BIFOP-H / Analogues | 1,3-Diphenylallyl acetate | Up to 91 | Up to 70 (S-enantiomer) | nih.govnih.gov |
| Pd-catalyzed Allylic Alkylation | BIFOP-H / Analogues | Cyclohexenyl acetate | Up to 91 | Up to 70 (R-enantiomer) | nih.govnih.gov |
| Pd-catalyzed Allylic Alkylation | BIFOP-F | 1,3-Diphenylallyl acetate | Up to 92 | Up to 67 (R-enantiomer) | "F-switch" effect nih.govnih.gov |
| Pd-catalyzed Allylic Alkylation | BIFOP-F | Cyclohexenyl acetate | Up to 92 | Up to 67 (S-enantiomer) | "F-switch" effect nih.govnih.gov |
| Cu-catalyzed 1,4-Addition | CuCl•BIFOP-H | Chalcone + Et2Zn | Up to 93 | Up to 99 | Exceeds other established ligands nih.gov |
| Cu-catalyzed 1,4-Addition | Cu(OTf)2•BIFOP-H | Cyclohexenone | Not specified | 65 | Copper source dependent nih.gov |
| Cu-catalyzed 1,4-Addition | CuCl•BIFOP-H | Cyclohexenone | Not specified | 20 | Copper source dependent nih.gov |
| Fe-catalyzed C-C Coupling | BIFOP-H | Not specified | Reliable yields | Reliable enantioselectivity | uni.lu |
Stereocontrol in Organometallic Reactions (e.g., Reformatsky Reaction)
This compound and its derivatives have been implicated in achieving stereocontrol in various organometallic reactions.
Reformatsky Reaction: The Reformatsky reaction, which condenses aldehydes or ketones with α-halo esters using metallic zinc to form β-hydroxy-esters, has been investigated for asymmetric induction uni.luthegoodscentscompany.com. Studies have shown that bromoesters derived from alicyclic alcohols, including (-)-alpha-fenchol (PubChem CID 512130), lead to "marked" asymmetric synthesis when reacted with acetophenone (B1666503) or benzaldehyde (B42025) uni.lu. In contrast, the use of aliphatic aldehydes resulted in very small degrees of asymmetric synthesis uni.lu. The asymmetric addition of the organometallic intermediate to the carbonyl group is believed to proceed via a polar mechanism uni.lu. The degree of asymmetric synthesis in the Reformatsky reaction is also influenced by the type of solvent and its boiling point uni.lu. Beyond zinc, asymmetric synthesis in Reformatsky-type reactions has also been observed when organocadmium reagents, organozinc reagents, or magnesium iodide are utilized as condensing agents uni.lu.
Dialkylzinc Additions to Aldehydes: Fenchone-based methylzinc chelate complexes and their derivatives play a role in controlling the reactivity and stereoselectivity in dialkylzinc additions to aldehydes. The monomer-dimer equilibria of these complexes are key factors in determining their catalytic performance.
Other Organometallic C-C Coupling Reactions: As detailed in section 4.3.1, the P-BIFOP-X ligands derived from this compound are extensively used in palladium-, copper-, and iron-catalyzed C-C coupling reactions. These reactions, which involve organometallic intermediates and catalysts, demonstrate significant stereocontrol, often achieving high enantiomeric excesses uni.lunih.govnih.gov. For example, (-)-Fenchone (PubChem CID 3034206), an oxidation product of fenchol, can be used to form chiral iminopyridine ligands through condensation with pyridinylalkylamines. These ligands then find application in enantioselective copper-catalyzed Henry (nitro aldol) reactions, showcasing an indirect but important role of fenchol derivatives in stereocontrolled organometallic processes.
Stereochemical and Conformational Research of Alpha Fenchol
Conformer Analysis through Advanced Spectroscopic Techniques
Advanced spectroscopic techniques, particularly jet-cooled rotational and vibrational spectroscopy, have been instrumental in unraveling the conformational preferences and dynamics of alpha-fenchol (B1175230) in the gas phase. These techniques provide high-resolution data that can distinguish between subtle differences in molecular structures and energy states. researchgate.netmdpi.comresearchgate.netnih.govpreprints.orgnih.govrsc.orgresearchgate.net
Rotational Microwave Jet Spectroscopy Investigations
Initial studies using rotational microwave jet spectroscopy of this compound in a supersonic jet expansion (2-20 GHz range) were able to identify only one conformer, despite computational predictions of a second, slightly higher-energy torsional conformer. researchgate.netmdpi.comresearchgate.netnih.govpreprints.orgnih.govresearchgate.netpherobase.com This single observed species was assigned to fenchol (B156177) A, one of the three expected torsional conformers that differ in the orientation of the hydroxyl hydrogen atom relative to the molecular frame. rsc.orgpherobase.com For the endo-fenchol diastereoisomer, the hydroxyl group in the most stable conformer was found to be oriented towards the methyl groups attached to C3. researchgate.netpherobase.com The failure to detect the second expected conformer in these initial rotational spectroscopy studies suggested a unique dynamic behavior or an extremely low population of the higher-energy conformers under the cold conditions of the supersonic jet. researchgate.netmdpi.comresearchgate.netnih.govpreprints.orgnih.gov
Vibrational (FTIR, Raman) Jet Spectroscopy for OH and OD Stretching
In contrast to rotational spectroscopy, subsequent investigations employing vibrational FTIR and Raman jet spectroscopy, particularly with helium as a carrier gas, successfully revealed the presence of the second and third conformers of this compound. mdpi.comresearchgate.netnih.govrsc.orgresearchgate.net The OH and OD stretching spectra of this compound were found to be unusually complex compared to other alcohols, indicating intricate conformational dynamics. researchgate.netmdpi.comresearchgate.netnih.govpreprints.orgnih.govresearchgate.net For protiated this compound, FTIR jet spectra showed two bands in the high-wavenumber part of the OH stretching region at 3675 cm⁻¹ and 3666 cm⁻¹, with the latter having higher intensity. mdpi.comnih.govresearchgate.net Similar complexity was observed in the OD stretching region for deuterated this compound. mdpi.comresearchgate.netsemanticscholar.org These complex spectral patterns provided crucial evidence for the delocalization of the hydroxy hydrogen atom. researchgate.netmdpi.comresearchgate.netnih.govpreprints.orgnih.govresearchgate.net
Quantum Mechanical Phenomena and Torsional States in this compound
The observed spectral complexities and the inability to initially detect all predicted conformers via rotational spectroscopy pointed towards significant quantum mechanical phenomena influencing the torsional states of this compound. researchgate.netmdpi.comresearchgate.netnih.govpreprints.orgnih.govresearchgate.net
Hydrogen Delocalization and Quantum Tunneling
The unusually complex OH and OD stretching spectra, along with the initial difficulty in observing multiple conformers via rotational spectroscopy, are explained by the delocalization of the hydroxy hydrogen atom through quantum tunneling. researchgate.netmdpi.comresearchgate.netnih.govpreprints.orgnih.govresearchgate.net This tunneling occurs between two non-equivalent but accidentally near-degenerate conformers, separated by a low and narrow energy barrier. researchgate.netmdpi.comresearchgate.netnih.govpreprints.orgnih.govresearchgate.net This phenomenon leads to splitting of energy levels. researchgate.netmdpi.comresearchgate.netnih.govpreprints.orgnih.gov The energy differences between the torsional states have been experimentally determined:
For protiated this compound, the energy difference is 16(1) cm⁻¹hc. Upon OH stretch excitation, this shrinks to 9(1) cm⁻¹hc. researchgate.netmdpi.comresearchgate.netnih.govpreprints.orgnih.gov
For deuterated this compound, the energy difference is 7(1) cm⁻¹hc. Upon OD stretch excitation, this shrinks to 3(1) cm⁻¹hc. researchgate.netmdpi.comresearchgate.netnih.govpreprints.orgnih.gov The barrier for the interconversion of the two mirror forms has been estimated from the experimental tunneling splitting to be 380 cm⁻¹. researchgate.net This highlights that the hydroxy hydrogen atom is not confined to a single torsional potential well but can delocalize due to a very low computationally-predicted separating barrier that can be overcome by zero-point vibrational motion. mdpi.comnih.gov
Table 1: Torsional State Energy Differences in this compound
| Isotope | Ground State Torsional Energy Difference (cm⁻¹hc) | Excited State (OH/OD Stretch) Torsional Energy Difference (cm⁻¹hc) |
| Protiated | 16(1) researchgate.netmdpi.comresearchgate.netnih.govpreprints.orgnih.gov | 9(1) researchgate.netmdpi.comresearchgate.netnih.govpreprints.orgnih.gov |
| Deuterated | 7(1) researchgate.netmdpi.comresearchgate.netnih.govpreprints.orgnih.gov | 3(1) researchgate.netmdpi.comresearchgate.netnih.govpreprints.orgnih.gov |
Computational Modeling of Conformational Energy Landscapes
Quantum chemical calculations have been crucial in characterizing the conformational landscape of this compound, including its two diastereoisomers, endo-fenchol and exo-fenchol, with respect to the orientation of the hydroxyl group. researchgate.netpherobase.com Theoretical studies predicted that the second most stable torsional conformer is only slightly higher in energy than the global minimum. researchgate.netmdpi.comresearchgate.netnih.govpreprints.orgnih.govresearchgate.net The three most stable structures for each diastereoisomer were optimized, for instance, at the MP2/6-311++G(2df,p) level of theory. researchgate.netpherobase.com Two of these conformers were found to be very close in energy. researchgate.netpherobase.com Computational modeling of the torsional states was essential to explain the observed spectral splittings by hydrogen delocalization and quantum tunneling. researchgate.netmdpi.comresearchgate.netnih.govpreprints.orgnih.govresearchgate.net Density functional theory (DFT) methods, such as B3LYP-D3(BJ), have shown satisfactory performance in predicting diastereomeric shifts in hydroxyl stretching frequencies, which is important for understanding intermolecular interactions. rsc.orgnih.govresearchgate.net
Chirality Recognition and Intermolecular Interactions of this compound
This compound is a chiral monoterpenoid, and its interactions with other chiral molecules have been investigated to understand chirality recognition and the balance of intermolecular forces. rsc.orgnih.govresearchgate.netrsc.org Studies involving binary complexes between chiral monoterpenoids like camphor (B46023) and this compound, probed by vibrational and rotational jet spectroscopy and density functional theory, have revealed how chirality influences binding preferences in gas-phase complexes. rsc.orgresearchgate.netresearchgate.netrsc.org The global minimum structures of the resulting diastereomers were assigned. rsc.orgresearchgate.netrsc.org It was found that chirality recognition leads to different compromises in the fine balance between intermolecular interactions. For instance, one isomer might feature a stronger hydrogen bond, while another is more tightly arranged and stabilized by larger London dispersion interactions. rsc.orgresearchgate.netrsc.org In complexes with camphor, this compound typically adopts its "A" conformation, which is the most stable conformer of the monomer, and interacts via O–H⋯O hydrogen bonds and non-covalent C–H⋯O and C–H⋯H–C interactions. rsc.org Isomers lacking an O–H⋯O hydrogen bond are predicted to be significantly less stable (at least 15 kJ mol⁻¹). rsc.org Pronounced shifts in hydroxyl stretching frequencies upon exchange of handedness have been observed when this compound forms mixed OH⋅⋅⋅π-bridged dimers with enantiomers of alpha-pinene (B124742), as probed by linear FTIR spectroscopy. researchgate.netresearchgate.netresearchgate.netnih.gov These findings underscore the importance of both hydrogen bonding and London dispersion forces in the chiral recognition processes involving this compound. rsc.orgresearchgate.netrsc.org
Gas-Phase Complex Formation with Other Chiral Molecules (e.g., alpha-Pinene, Camphor)
The gas-phase complex formation of this compound with other chiral monoterpenoids, such as alpha-pinene (PubChem CID: 82227) and camphor (PubChem CID: 2537), has been extensively investigated using advanced spectroscopic techniques and computational methods. These studies typically involve forming binary complexes in a supersonic jet, which provides conditions of low internal and translational temperatures, allowing for the isolation and characterization of specific molecular aggregates. wikipedia.orgnih.gov
Complex Formation with alpha-Pinene: Studies utilizing Fourier Transform Infrared (FTIR) jet spectroscopy have explored the chirality recognition between this compound and alpha-pinene. fishersci.sefishersci.atwikidata.orgnih.gov These investigations focus on mixed OH···π-bridged dimers, where the hydroxyl group of this compound forms a hydrogen bond with the π-electron system of alpha-pinene. wikidata.org Spectroscopic analyses of these complexes reveal distinct bands in the OH stretching region, indicating specific conformational preferences upon complexation. For instance, FTIR jet spectra of this compound in the presence of alpha-pinene show two characteristic bands at 3675 cm⁻¹ and 3666 cm⁻¹ in the high-wavenumber OH stretching region. fishersci.sefishersci.atnih.gov The preference for the g-conformer of this compound as the hydrogen bond donor has been observed in mixed dimers with both (+)- and (-)-alpha-pinene. fishersci.senih.gov
Complex Formation with Camphor: Binary complexes between this compound and camphor have been explored through a combination of vibrational and rotational jet spectroscopy and density functional theory (DFT). wikipedia.orgnih.govthegoodscentscompany.comnorman-network.comfishersci.caontosight.ai These studies aim to understand how chirality impacts binding preferences in gas-phase complexes. In these complexes, this compound typically adopts its 'A' conformation, which is also the most stable conformer observed for the isolated fenchol monomer in previous rotational spectroscopy studies under cold jet conditions. nih.gov The interactions stabilizing these complexes involve both hydrogen bonding (specifically, OH···O interactions between the hydroxyl group of fenchol and the carbonyl oxygen of camphor) and London dispersion forces. wikipedia.orgnih.govthegoodscentscompany.comnorman-network.comfishersci.ca
Influence of Chirality on Binding Preferences and Diastereomeric Interactions
Chirality plays a crucial role in dictating the binding preferences and resulting diastereomeric interactions within these gas-phase complexes. When two chiral molecules, such as this compound and camphor, form a complex, the relative handedness of the interacting partners leads to the formation of diastereomeric isomers. These diastereomers, while chemically identical in composition, possess distinct spatial arrangements and can be differentiated through spectroscopic methods. wikipedia.orgnih.gov
Research has shown that chirality recognition results in a nuanced balance between different intermolecular forces. nih.govfishersci.sethegoodscentscompany.comnorman-network.comfishersci.ca For example, in the this compound/camphor system, it has been found that one diastereomeric isomer may be predominantly stabilized by a stronger hydrogen bond, while another diastereomer might achieve greater stability through a more tightly arranged structure enhanced by larger London dispersion interactions. nih.govfishersci.sethegoodscentscompany.comnorman-network.comfishersci.ca This delicate interplay highlights the complexity of chiral recognition at the molecular level.
Spectroscopic Signatures of Diastereomeric Interactions: The influence of chirality on binding is often manifested in observable spectroscopic shifts. Pronounced shifts in the hydroxyl stretching frequencies of this compound are observed when the handedness of the interacting chiral partner (e.g., alpha-pinene or camphor) is exchanged. wikidata.org These "diastereomeric shifts" provide direct experimental evidence of the subtle differences in the intermolecular environment induced by the chiral nature of the complex. Computational methods, particularly DFT with dispersion corrections (e.g., B3LYP-D3(BJ)), have proven effective in predicting these diastereomeric shifts, thus complementing experimental observations and providing deeper insights into the underlying interaction mechanisms. wikidata.org
The following table summarizes key spectroscopic observations related to this compound's gas-phase complexes:
| Complex System | Spectroscopic Technique | Observed OH Stretching Frequencies (cm⁻¹) | Observed Downshifts (cm⁻¹) | Primary Interaction Type | Reference |
| This compound / alpha-Pinene | FTIR Jet Spectroscopy | 3675, 3666 | 12 / 9 (fundamental) | OH···π hydrogen bond | fishersci.sefishersci.atnih.gov |
| This compound / Camphor | Vibrational/Rotational Jet Spectroscopy | Not explicitly quantified in snippets | Not explicitly quantified in snippets | OH···O hydrogen bond, London dispersion | wikipedia.orgnih.govthegoodscentscompany.comnorman-network.comfishersci.ca |
The balance between hydrogen bonding and London dispersion forces is crucial in determining the stability and preferred conformations of the diastereomeric complexes. This is exemplified in the camphor-fenchol system, where different diastereomers achieve stability through varying compromises between these two types of intermolecular interactions. thegoodscentscompany.comnorman-network.com
Mechanistic Investigations of Biological Activities of Alpha Fenchol
Neurobiological Mechanistic Studies
Activation of Free Fatty Acid Receptor 2 (FFAR2) Signaling Pathways
Alpha-Fenchol (B1175230) has been identified as a potent activator of Free Fatty Acid Receptor 2 (FFAR2), also known as G protein-coupled receptor 43 (GPR43), in neuronal cells. nih.govpreprints.orgresearchgate.netresearchgate.net This activation is crucial for its neuroprotective effects against amyloid-beta (Aβ)-induced neurotoxicity. nih.govresearchgate.netresearchgate.net Studies have demonstrated that the protective actions of this compound are dependent on FFAR2 signaling. nih.govresearchgate.netresearchgate.net
The mechanistic cascade initiated by this compound's binding to FFAR2 involves several key intracellular events. This compound stimulates FFAR2 signaling by increasing intracellular calcium levels and reducing cyclic adenosine (B11128) monophosphate (cAMP). nih.govpreprints.orgresearchgate.net This leads to the activation of extracellular signal-regulated kinases 1/2 (ERK1/2) phosphorylation. nih.govpreprints.orgresearchgate.net The activation of FFAR2 by this compound is proposed to reduce Alzheimer's disease (AD)-like pathology in neurons. researchgate.net
Comparative studies have shown that this compound exhibits a higher capacity to induce phospho-ERK1/2 levels compared to other tested natural compounds, and its effect is comparable to that of acetate (B1210297), a known FFAR2 activator. nih.govpreprints.org Furthermore, this compound demonstrated the most significant decrease in cAMP levels and the highest increase in intracellular calcium levels in neuronal cells (SK-N-SH cells) upon stimulation, further supporting its role as a potent FFAR2 agonist. nih.govpreprints.org
Table 1: Key Signaling Modulations by this compound via FFAR2 Activation
| Signaling Pathway Component | Effect of this compound | Reference |
| Intracellular Calcium | Increased | nih.govpreprints.orgresearchgate.net |
| Cyclic AMP (cAMP) | Reduced | nih.govpreprints.orgresearchgate.net |
| ERK1/2 Phosphorylation | Activated | nih.govpreprints.orgresearchgate.net |
Modulation of Lysosomal Activities and Protein Aggregate Clearance
This compound plays a significant role in modulating cellular degradative pathways, specifically by enhancing lysosomal activities and promoting the clearance of protein aggregates. nih.govpreprints.orgresearchgate.netresearchgate.net This mechanism is critical for its neuroprotective effects, particularly in conditions involving the accumulation of toxic proteins like amyloid-beta (Aβ), a hallmark of Alzheimer's disease. nih.govpreprints.orgresearchgate.netresearchgate.net
Research indicates that this compound treatment significantly increases lysosomal activity in neuronal cells, as well as in Caenorhabditis elegans and mouse models overexpressing Aβ. nih.govpreprints.orgresearchgate.net This enhancement of lysosomal function is directly linked to increased autophagy, a cellular process vital for the efficient degradation and recycling of damaged organelles and protein aggregates. nih.govpreprints.orgresearchgate.net By increasing autophagy, this compound contributes to the protection of neuronal cells from Aβ-induced neurotoxicity. nih.govpreprints.orgresearchgate.net
In addition to lysosomal activity, this compound has been shown to significantly increase proteasomal activity. nih.govpreprints.orgresearchgate.net The proteasome system, alongside the autophagy-lysosomal pathway, is a major cellular mechanism for protein degradation. nih.govpreprints.orgresearchgate.net The combined enhancement of both lysosomal and proteasomal activities by this compound leads to a reduction in Aβ accumulation, thereby mitigating the burden of protein aggregates in neuronal cells and animal models. nih.govpreprints.orgresearchgate.net
Table 2: Impact of this compound on Proteolytic Activities
| Activity | Effect of this compound | Consequence | Reference |
| Lysosomal Activity | Significantly Increased | Increased Autophagy, Aβ Clearance | nih.govpreprints.orgresearchgate.net |
| Proteasomal Activity | Significantly Increased | Reduced Aβ Accumulation | nih.govpreprints.orgresearchgate.net |
Impact on Cellular Senescence Pathways in Neuronal Models
This compound has been demonstrated to impact cellular senescence pathways in neuronal models, contributing to its neuroprotective profile. nih.govpreprints.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netbiomolther.orgkoreascience.kr Cellular senescence, a state of irreversible cell cycle arrest, is increasingly recognized as a contributor to brain aging and age-related neurodegenerative diseases. nih.govsemanticscholar.orgnih.gov
Studies have shown that this compound treatment significantly reduces the number of senescent neuronal cells. nih.govpreprints.orgresearchgate.netresearchgate.net For instance, in neuronal cells treated with Aβ, which typically exhibit a higher rate of senescence (indicated by β-galactosidase activity), this compound treatment effectively ameliorated this senescent phenotype. nih.govpreprints.orgresearchgate.net This reduction in cellular senescence in neurons is considered a mechanism by which this compound may protect against neuronal cell death and mitigate Alzheimer's disease-like pathologies. nih.govpreprints.orgresearchgate.net The ability of this compound to reduce cellular senescence is linked to its broader neuroprotective effects, including improved Aβ clearance through enhanced lysosomal activities. nih.govresearchgate.net
Table 3: this compound's Effect on Cellular Senescence
| Cellular State | Effect of this compound Treatment | Reference |
| Neuronal Senescence | Significantly Reduced | nih.govpreprints.orgresearchgate.net |
| Aβ-induced Senescence | Ameliorated | nih.govpreprints.orgresearchgate.net |
Ecological and Chemoecological Roles of Alpha Fenchol
Role in Plant Defense Mechanisms Against Biotic Stressors
Alpha-fenchol (B1175230) contributes substantially to plant defense strategies against a range of biotic stressors, including herbivores and pathogens. Its presence in plant essential oils is a key component of the plant's chemical arsenal. biosynth.com
Anti-Herbivore Activities
This compound exhibits notable anti-herbivore activities, functioning as a natural pest repellent. cymitquimica.comconsolidated-chemical.com This monoterpenoid is utilized in eco-friendly pesticides and insect-repelling formulations, highlighting its efficacy in deterring unwanted organisms. cymitquimica.comconsolidated-chemical.com Research indicates that monoterpenes, a class of compounds to which fenchol (B156177) belongs, possess insecticidal properties and play a role in deterring herbivores. modares.ac.irresearchgate.net For instance, the essential oil of basil, which contains fenchol, has demonstrated repellent activity against American cockroaches (Periplaneta americana). dergipark.org.tr
Plant Immunity and Pathogen Resistance
This compound acts as an antimicrobial agent, contributing to plant immunity and resistance against various pathogens, including bacteria and fungi. biosynth.comacslab.com Its mechanism of action involves the disruption of microbial cell membranes, leading to cell lysis, and interference with the growth and replication processes of microorganisms. biosynth.com Studies have reported the antimicrobial, antibacterial, and antifungal properties of this compound. cymitquimica.comacslab.comcymitquimica.comnih.govhtppl.co.innih.gov
Specific research findings illustrate its broad-spectrum efficacy:
Essential oils containing this compound have shown significant antimicrobial activity against phytopathogenic fungi and harmful bacteria. acslab.com
this compound, along with alpha-fenchyl acetate (B1210297), was found to be predominant in the essential oil of Calocedrus decurrens, which exhibited antimicrobial activities. nih.gov
Deoxyglucosides of fenchol have demonstrated remarkable in vitro antifungal properties against Aspergillus species (e.g., A. flavus, A. ochraceus) and Fusarium species (e.g., F. oxysporum). nih.gov
In one study, this compound was specifically induced in dill plants (Anethum graveolens L.) under salt stress, suggesting its role in the plant's response to abiotic stress, which can influence biotic resistance. researchgate.netresearchgate.netdntb.gov.ua
Table 1: Antimicrobial Activities of this compound and Fenchol-Containing Essential Oils
| Organism Type | Specific Organisms/Strains | Observed Activity | Source |
| Fungi | Phytopathogenic fungi, Aspergillus spp., Fusarium spp. | Antifungal activity, growth inhibition | acslab.comnih.gov |
| Bacteria | Harmful bacteria, Staphylococcus aureus, Staphylococcus epidermidis, Micrococcus luteus, Escherichia coli, Salmonella typhimurium | Antibacterial activity, growth inhibition | acslab.comcymitquimica.comresearchgate.net |
Inter-Organismal Chemical Communication
This compound participates in inter-organismal chemical communication, influencing interactions between plants and other organisms within an ecosystem. biosynth.com
Allelopathic Effects on Other Plants
While monoterpenes, as a class, can exhibit allelopathic effects that influence the growth and development of neighboring plants modares.ac.ir, direct research specifically detailing the allelopathic effects of this compound on other plants was not found within the provided search results. Its role in plant-plant chemical communication in this context requires further specific investigation.
Volatile Organic Compound Dynamics in Ecosystems
This compound is a volatile organic compound (VOC) that plays a role in the dynamics of chemical emissions within ecosystems. nih.govacs.org Plants release VOCs, including monoterpenes like fenchol, into the atmosphere. These emissions can be constitutive (always present) or induced by various stressors, such as mechanical injury or pathogen infection. mdpi.com
Detailed research findings illustrate the dynamics of this compound emission:
this compound has been detected in the emissions of woody species such as Cinnamomum camphora, Michelia maudiae, and Parakmeria lotungensis, particularly following mechanical injury. mdpi.com This indicates that its release can be a defense response to physical damage.
The emission of fenchol can be light-dependent, with some studies showing it is only emitted in light conditions. plos.org
The biosynthesis of monoterpenes like fenchol primarily occurs through the methyl-erythritol-phosphate (MEP) pathway in plant plastids, with geranyl diphosphate (B83284) (GPP) serving as a crucial intermediate. foodb.ca
Table 2: this compound Emission in Response to Mechanical Injury
| Plant Species | Emission Status (Intact) | Emission Status (After Mechanical Injury) | Source |
| Cinnamomum camphora | Not observed | Detected | mdpi.com |
| Michelia maudiae | Not observed | Detected | mdpi.com |
| Parakmeria lotungensis | Not observed | Detected | mdpi.com |
The emission of such VOCs is integral to the plant's ecological interactions, contributing to atmospheric chemistry and serving as a means of communication and defense within the broader ecosystem. copernicus.orgresearchgate.net
Derivatization and Structural Modification Studies of Alpha Fenchol
Synthesis and Characterization of alpha-Fenchol (B1175230) Esters (e.g., Fenchyl Acetate)
The esterification of this compound is a common strategy to modify its physical and chemical properties. Fenchyl esters are synthesized for various applications, including their use as fragrance components, potential sweeteners, and as intermediates in the synthesis of more complex molecules.
One notable example is the synthesis of l-aspartyl-d-alanine fenchyl esters, which have been investigated as potential high-intensity sweeteners. acs.org Four isomers were prepared, and their sweetness potencies were compared to sucrose. The results demonstrated that the stereochemistry of the fenchol (B156177) moiety plays a crucial role in the sweetness profile of these dipeptide esters. acs.org For instance, l-aspartyl-d-alanine (+)-β-fenchyl ester and l-aspartyl-d-alanine (−)-α-fenchyl ester exhibited exceptionally high sweetness potencies of 5700 and 1100 times that of sucrose, respectively. acs.org However, the former was noted to have a lingering aftertaste due to its intense sweetness. acs.org
Another area of research involves the synthesis of fenchol esters of phenolic acids, which have been evaluated for their potential as 15-lipoxygenase (15-LOX) inhibitors. nih.gov For example, stylosin, an ester of vanillic acid and fenchol, has shown inhibitory activity against soybean 15-LOX. nih.gov Further studies have explored the structure-activity relationship by modifying both the terpene and the acidic parts of the molecule to develop more potent inhibitors. nih.gov
The synthesis of these esters typically involves standard esterification procedures, such as the reaction of this compound with a carboxylic acid or its derivative (e.g., acid chloride or anhydride) in the presence of a catalyst. The characterization of the resulting esters is carried out using various spectroscopic techniques, including NMR, IR, and mass spectrometry, to confirm their structure and purity. nih.govgoogle.com
Table 1: Sweetness Potency of l-Aspartyl-d-Alanine Fenchyl Esters
| Compound | Sweetness Potency (vs. Sucrose) |
|---|---|
| l-Aspartyl-d-alanine (+)-α-fenchyl ester | 250x |
| l-Aspartyl-d-alanine (−)-β-fenchyl ester | 160x |
| l-Aspartyl-d-alanine (+)-β-fenchyl ester | 5700x |
| l-Aspartyl-d-alanine (−)-α-fenchyl ester | 1100x |
Data sourced from a study on potential peptide sweeteners. acs.org
Exploration of Fenchol-Based Chiral Ligands in Catalysis
The chiral nature of this compound makes it an attractive scaffold for the development of chiral ligands for asymmetric catalysis. caymanchem.com These ligands are designed to create a chiral environment around a metal center, enabling the enantioselective synthesis of a wide range of molecules.
One approach involves the synthesis of chiral 2-hydroxymethylpyridines based on fenchol. researchgate.net These ligands have been evaluated as catalysts for the enantioselective addition of terminal alkynes to aldehydes, a key reaction for the synthesis of propargylic alcohols. researchgate.net The use of a fenchol-based ligand in this reaction resulted in good yields and enantiomeric excesses (ee) of up to 85% for various aldehyde and alkyne substrates. researchgate.net
Another class of fenchol-based ligands includes phosphinites (FENOPs) and biphenylbisfenchol-based phosphorus ligands (BIFOPs). beilstein-journals.orgnih.gov These have been employed in palladium-catalyzed allylic substitution reactions. beilstein-journals.orgnih.gov In a study involving the allylic alkylation of 1-phenyl-2-propenyl acetate (B1210297), the P-H phosphonite BIFOP-H demonstrated superior performance compared to other monodentate ligands, achieving an enantiomeric excess of 65%. beilstein-journals.orgnih.gov
The design and synthesis of these ligands often involve multi-step synthetic sequences starting from this compound. The performance of these ligands in catalytic reactions is highly dependent on their steric and electronic properties, which can be fine-tuned by modifying the fenchol backbone or the coordinating atoms.
Table 2: Performance of a Fenchol-Based Ligand in Enantioselective Alkynylation
| Aldehyde | Alkyne | Enantiomeric Excess (ee) |
|---|---|---|
| Benzaldehyde (B42025) | Phenylacetylene | up to 85% |
| Various | Various | up to 85% |
Results from a study using a fenchol-based 2-hydroxymethylpyridine ligand. researchgate.net
Design and Synthesis of Novel Fenchane-Derived Scaffolds and Analogues
The rigid fenchane (B1212791) skeleton provides a unique three-dimensional structure that can be exploited to create novel molecular scaffolds and analogues with potential applications in various fields of chemistry.
Terpene-Based Ionic Liquids
Researchers have synthesized terpene-based ionic liquids (ILs) using (+)-fenchol as a starting material. acs.orgnih.govresearchgate.net These novel salts were synthesized with high yields (>96%) in a two-step procedure under mild conditions. acs.orgnih.govresearchgate.net The resulting ionic liquids, such as the (+)-fenchol derivative with a melting point of 56 °C, are classified as such because their melting points are below 100 °C. acs.org The physicochemical properties of these fenchol-based ILs, including their melting point, thermal stability, and solubility, have been studied in detail. acs.orgnih.govresearchgate.net The steric hindrance of the fenchol moiety was found to influence the reactivity and surface properties of these compounds. nih.govresearchgate.net These ILs have been investigated for their potential as selective antifungal agents. nih.govresearchgate.net
In a related study, chiral ionic liquids (CILs) with a bicyclic monoterpene moiety were synthesized from (+)-fenchol and used as chiral selectors in chromatography. rsc.org The synthesis involved the preparation of chloromethyl (1R)-endo-(+)-fenchyl ether, which was then used to quaternize an imidazole (B134444) derivative. rsc.org These CILs were evaluated for their ability to separate acidic enantiomers. rsc.org
Synthetic Cannabinoid Research Analogues
While this compound itself is not a cannabinoid, its structural features can be incorporated into the design of new molecules for research purposes. The field of synthetic cannabinoids is extensive, with various structural classes being developed. nih.goveuropa.eu These compounds are often designed to interact with cannabinoid receptors in the body. nih.goveuropa.eu The development of novel scaffolds is a continuous effort in medicinal chemistry to explore structure-activity relationships and to develop new therapeutic agents. The fenchane scaffold, with its defined stereochemistry and rigid structure, could potentially be used as a building block in the design of new synthetic cannabinoid analogues for research, although specific examples of this are not yet widely reported in the literature. It is important to note that the synthesis and study of such compounds are typically conducted for research purposes to understand their pharmacological properties. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Fenchyl Acetate |
| l-Aspartyl-d-alanine (+)-α-fenchyl ester |
| l-Aspartyl-d-alanine (−)-β-fenchyl ester |
| l-Aspartyl-d-alanine (+)-β-fenchyl ester |
| l-Aspartyl-d-alanine (−)-α-fenchyl ester |
| Stylosin |
| Vanillic acid |
| 2-hydroxymethylpyridines |
| Propargylic alcohols |
| Phenylacetylene |
| Benzaldehyde |
| Fenchylphosphinites (FENOPs) |
| Biphenylbisfenchol-based phosphorus ligands (BIFOPs) |
| BIFOP-H |
| 1-phenyl-2-propenyl acetate |
| (+)-Fenchol |
| Chloromethyl (1R)-endo-(+)-fenchyl ether |
Analytical and Spectroscopic Characterization in Alpha Fenchol Research
Advanced Spectroscopic Techniques for Structural Elucidation and Conformational Analysis
Spectroscopic methods are crucial for determining the precise molecular structure and understanding the conformational dynamics of alpha-fenchol (B1175230).
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about its chemical environment and connectivity. core.ac.uk Both 1D (e.g., 1H and 13C NMR) and 2D NMR techniques (e.g., COSY, TOCSY, HSQC/HMQC, HMBC) are employed to assign proton and carbon signals and establish correlations across bonds. core.ac.ukipb.pt PubChem provides access to 1D NMR spectra for this compound, including 13C NMR data. nih.govspectrabase.com
Research into this compound has also explored advanced NMR applications, such as hyperpolarization and hydrogen bonding studies. Hyperpolarization techniques significantly enhance NMR signal intensities, overcoming the inherent low sensitivity of conventional NMR. fz-juelich.deaps.org This enhancement allows for more detailed studies of biological systems and complex mixtures, including plant oil components like fenchyl alcohol. fz-juelich.desigmaaldrich.comnih.gov
Hydrogen bonding in this compound has been a subject of detailed spectroscopic investigation, particularly concerning the delocalization of the hydroxyl hydrogen atom. Vibrational FTIR and Raman jet spectroscopy studies have revealed unusually complex OH and OD stretching spectra for this compound compared to other alcohols. mdpi.comresearchgate.net This complexity is attributed to quantum tunneling of the hydroxyl hydrogen atom between two non-equivalent but near-degenerate conformers, separated by a low energy barrier. mdpi.comresearchgate.netresearchgate.net The energy differences between these torsional states have been determined: 16(1) cm⁻¹ for the protiated alcohol and 7(1) cm⁻¹ for the deuterated alcohol, which further decrease upon OH or OD stretch excitation. mdpi.comresearchgate.net Computational predictions support the existence of multiple conformers, with the most stable conformer (fenchol A) being predominantly observed in rotational spectroscopy studies. rsc.org The interplay between hydrogen bonding and London dispersion forces also influences the chirality recognition of this compound in complexes. rsc.orgrsc.org
Table 1: Torsional State Energy Differences in this compound
| Alcohol Type | State | Energy Difference (cm⁻¹) mdpi.comresearchgate.net |
| Protiated | Ground | 16(1) |
| Protiated | Excited | 9(1) |
| Deuterated | Ground | 7(1) |
| Deuterated | Excited | 3(1) |
Mass spectrometry (MS), often coupled with chromatographic techniques, is extensively used for the identification and profiling of this compound in various samples, including plant extracts and biological matrices. GC-MS is a primary method for analyzing volatile components, and this compound has been identified in essential oils from plants like Leucas virgata and Croton tiglium. thegoodscentscompany.comcaymanchem.com It is also found in the wood and bark oil extractives of Pinus sylvestris. ncsu.edu In metabolomic profiling, comprehensive two-dimensional gas chromatography–mass spectrometry (GC×GC–MS) offers enhanced separation and detection capabilities, leading to a higher number of tentatively identified peaks and improved metabolic coverage compared to conventional GC-MS. mdpi.com This allows for the characterization of monoterpene alcohols like fenchol (B156177) as important components in the chemical composition of various plant materials. mdpi.com
Chromatographic and Separation Methodologies for this compound
Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures.
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a widely applied technique for the analysis of this compound. It is routinely used to determine the chemical composition of essential oils and other volatile extracts where this compound is a component. thegoodscentscompany.comcaymanchem.comncsu.edu For instance, GC-MS analysis has identified this compound (also referred to as alpha-fenchyl alcohol) as a major constituent in the wood oil extractives of Pinus sylvestris, with reported percentages of 26.04% for alpha-fenchyl alcohol and 12.39% for D-fenchyl alcohol. ncsu.edu The NIST WebBook provides retention index data for fenchol on both polar and non-polar GC columns, which are crucial for compound identification and method development. nist.gov
Table 2: Retention Indices for Fenchol (NIST WebBook) nist.gov
| Column Type | Retention Index (Average) |
| Non-polar | 1104 |
| Polar | 1579 |
While Gas Chromatography is more commonly cited for the analysis of volatile monoterpenoids like this compound, High-Performance Liquid Chromatography (HPLC) also finds application, particularly for quantitative analysis of compounds in complex matrices where volatility might not be the primary concern or for non-volatile derivatives. Although direct quantitative HPLC methods specifically for this compound are less frequently detailed in general searches compared to GC-MS, HPLC methods are rigorously validated for quantifying terpenes and other compounds in various plant extracts. researchgate.net These validation parameters typically include linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, precision (intra-day and inter-day), accuracy, and matrix effect, ensuring the reliability of the quantitative data. researchgate.netuns.ac.rs
Computational Chemistry for Predictive Modeling and Spectral Interpretation
Computational chemistry plays a significant role in understanding the properties of this compound, particularly in predictive modeling and the interpretation of complex spectroscopic data. Density Functional Theory (DFT) calculations are frequently employed to predict molecular geometries, energies of conformers, and spectroscopic parameters. mdpi.comresearchgate.netrsc.orgresearchgate.net For this compound, computational studies have been instrumental in predicting the existence of multiple torsional conformers and their relative energies, which helps explain the complex OH and OD stretching spectra observed in vibrational spectroscopy due to quantum tunneling of the hydroxyl hydrogen. mdpi.comresearchgate.netresearchgate.net
Computational models have also been used to estimate tunneling splittings in alcohols, with calculated values showing good agreement with experimentally assigned splittings for this compound. mdpi.com Furthermore, computational chemistry, including hybrid DFT calculations, aids in interpreting intermolecular interactions, such as hydrogen bonding in complexes involving this compound, and in understanding how chirality influences binding preferences. researchgate.netrsc.orgresearchgate.net Predictive modeling, often combined with network analysis, has been applied to study the carbocationic rearrangements of fenchol, allowing for the rediscovery of known mechanisms, reproduction of product distributions, and even the identification of previously undescribed products. nih.gov This demonstrates the utility of computational methods in complementing experimental analytical techniques for a comprehensive understanding of this compound's chemical behavior and spectral characteristics.
Density Functional Theory (DFT) Calculations for Conformer Energies and Spectra
Density Functional Theory (DFT) calculations have been instrumental in mapping the conformational landscape of this compound. The molecule is predicted to exist in three primary torsional conformers, often labeled A, B, and C, which differ in the orientation of the hydroxyl hydrogen atom relative to the rigid molecular frame nih.govfishersci.sebmrb.io. Computational studies consistently indicate that these conformers are very close in energy, with the second most stable conformer being only slightly higher in energy than the global minimum fishersci.sebmrb.ionih.gov.
For instance, at the B3LYP-D3(BJ)/def2-TZVP level of theory, conformer A is identified as the lowest in energy. Conformer B and Conformer C follow with relative energies of 0.5 kJ mol⁻¹ and 1.0 kJ mol⁻¹, respectively nih.gov. This subtle energy difference highlights the importance of high-level computational methods in accurately describing this compound's conformational preferences.
Table 1: Relative Energies of this compound Conformers
| Conformer | Relative Energy (kJ mol⁻¹) | Computational Level |
| A | 0.0 | B3LYP-D3(BJ)/def2-TZVP nih.gov |
| B | 0.5 | B3LYP-D3(BJ)/def2-TZVP nih.gov |
| C | 1.0 | B3LYP-D3(BJ)/def2-TZVP nih.gov |
The spectroscopic characterization of this compound is notably complex, particularly concerning its OH and OD stretching spectra. Vibrational FTIR and Raman jet spectroscopy investigations have revealed unusual spectral features, which are attributed to the delocalization of the hydroxy hydrogen atom. This delocalization occurs through quantum tunneling between two non-equivalent, yet accidentally near-degenerate, conformers separated by a low and narrow energy barrier fishersci.sebmrb.ionih.gov. The energy differences between these torsional states have been determined experimentally: 16(1) cm⁻¹hc for the protiated alcohol and 7(1) cm⁻¹hc for the deuterated alcohol. These differences further decrease to 9(1) cm⁻¹hc and 3(1) cm⁻¹hc, respectively, upon OH or OD stretch excitation bmrb.ionih.gov.
FTIR jet spectra of this compound in the high-wavenumber region of the OH stretching show two distinct bands at 3675 cm⁻¹ and 3666 cm⁻¹, with the latter exhibiting higher intensity fishersci.senih.gov. These experimental observations are often compared with simulated spectra derived from DFT calculations to validate theoretical models and gain a deeper understanding of the vibrational dynamics fishersci.seuni.lu. Computational methods such as B3LYP-D3(BJ)/may-cc-pVTZ and DLPNO-CCSD(T)/aug-cc-pVQZ have been employed for these calculations, with B3LYP-D3(BJ) proving particularly effective in predicting diastereomeric shifts in hydroxyl stretching frequencies fishersci.senih.gov.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations play a crucial role in understanding the intermolecular interactions involving this compound. These simulations provide dynamic insights into how this compound interacts with other molecules, forming complexes and influencing molecular recognition processes.
Research has focused on the formation of dimers and more complex associations. For instance, the most stable dimer of this compound has been successfully assigned through computational and spectroscopic approaches bmrb.ionih.gov. Studies involving mixed OH···π-bridged dimers, particularly between this compound and alpha-Pinene (B124742), have provided valuable information on hydrogen bonding and other non-covalent interactions nih.govnih.gov. It has been observed that the g- conformer of this compound preferentially acts as a hydrogen bond donor in mixed dimers with alpha-Pinene. Conversely, when this compound forms a complex with water, the t conformer is favored in the acceptor role nih.gov.
The formation of an endo-Fenchol···Water complex has also been documented, where the presence of water induces an alteration in the arrangement of the hydroxyl group. This complex is stabilized by a hydrogen bond between a water molecule and a higher-energy conformer of endo-Fenchol, a conformer that was not observed in previous studies of the this compound monomer nih.gov.
Furthermore, MD simulations and related theoretical methods are vital in chirality recognition studies. By examining mixed dimers between this compound and other chiral molecules like alpha-Pinene and Camphor (B46023), researchers can benchmark theoretical descriptions of intermolecular forces. DFT methods, such as B3LYP-D3(BJ), have been utilized to predict diastereomeric shifts in hydroxyl stretching frequencies, providing a deeper understanding of how chirality influences these interactions nih.govnih.govnih.gov. These studies demonstrate the utility of MD simulations in revealing the subtle balance of forces governing molecular recognition and complex formation involving this compound.
Biotechnological Production and Metabolic Engineering of Alpha Fenchol
Microbial and Plant Cell Culture Approaches for alpha-Fenchol (B1175230) Production
Biotechnological production of monoterpenoids like this compound primarily involves two main strategies: engineering microbial hosts or utilizing plant cell and tissue cultures.
Microorganisms, particularly Escherichia coli and Saccharomyces cerevisiae, are widely recognized as robust chassis for the biosynthesis of monoterpenoids. frontiersin.orgmdpi.comnih.gov These microbial cell factories offer advantages such as rapid growth, ease of genetic manipulation, and the ability to utilize renewable carbon sources. nih.govbohrium.comd-nb.info The biosynthesis of isoprenoids, including monoterpenoids, relies on two primary pathways for the production of C5 precursor units, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP): the mevalonate (B85504) (MVA) pathway, typically found in eukaryotes and some bacteria, and the methylerythritol phosphate (B84403) (MEP) pathway, prevalent in prokaryotes and plant plastids. researchgate.netfrontiersin.orgmdpi.comnih.govbohrium.comnih.govfrontiersin.orgmdpi.comresearchgate.net These C5 units are then condensed by geranyl diphosphate synthase (GPPS) to form the C10 precursor, geranyl pyrophosphate (GPP), which is the direct substrate for monoterpene synthases. frontiersin.orgmdpi.comresearchgate.netresearchgate.net
Engineered E. coli strains have been developed as platforms for the production of various monoterpenoids, including fenchol (B156177). researchgate.netnih.gov Challenges in microbial production include the potential toxicity of monoterpenoids to host cells and product loss due to evaporation. bohrium.comd-nb.infonih.gov Strategies to overcome these limitations include chassis engineering to improve tolerance and the implementation of two-phase fermentation systems (e.g., using an organic solvent layer) to extract the product as it is formed, thereby reducing intracellular accumulation and toxicity. nih.govd-nb.infonih.gov
While specific quantitative data for this compound production in engineered microorganisms is not widely detailed in available literature, the general feasibility of producing fenchol in E. coli has been demonstrated as part of broader monoterpenoid production platforms. researchgate.net The table below illustrates examples of monoterpenoid production in engineered microbial hosts, highlighting the potential of these systems for terpene biosynthesis.
| Microbial Host | Monoterpenoid Produced (Examples) | Key Pathway Engineered | Reference |
| Escherichia coli | Limonene, Fenchol, Linalool (B1675412), Myrcene, Camphene | MVA/MEP | nih.govresearchgate.net |
| Saccharomyces cerevisiae | Linalool, Sabinene, Geraniol | MVA | mdpi.combohrium.comnih.gov |
| Yarrowia lipolytica | Nootkatone (sesquiterpene, but demonstrates terpene production capability) | MVA | researchgate.netnih.govresearchgate.net |
Plant tissue culture offers an alternative for producing valuable secondary metabolites, including monoterpenes, under controlled in vitro conditions, circumventing issues like environmental variability and seasonal dependence. nih.govogtr.gov.au Studies have shown the presence of this compound in the volatile profiles of plant tissue cultures, such as those derived from Alpinia zerumbet and Eryngium planum. nih.govogtr.gov.au This indicates the inherent capacity of plant cells in culture to synthesize this compound.
Genetic transformation techniques, such as Agrobacterium-mediated transformation and biolistic bombardment, enable the introduction or modification of specific genes within plant cells to enhance or alter metabolic pathways. researchgate.netresearchgate.netsryahwapublications.comfrontiersin.orgmdpi.com These methods allow for the stable integration of foreign DNA into the plant genome, leading to the expression of desired enzymes. While plant genetic engineering has successfully been applied to increase the yield of various terpenes and other natural products in transgenic plants (e.g., overexpression of terpene synthases in petunia, tomato, and Arabidopsis for linalool production), specific detailed reports on the genetic transformation of plants solely for enhanced this compound production are less common in the provided search results. nih.govmdpi.com However, the principles of overexpressing key biosynthetic enzymes or manipulating regulatory elements within the terpene pathways in plant tissue cultures are directly applicable to improving this compound yields. nih.govnih.govscispace.com
Metabolic Engineering Strategies for Enhanced Yield and Stereoselectivity
Metabolic engineering aims to optimize cellular processes to increase the yield of a target compound. For this compound, this involves fine-tuning the precursor supply and the activity of the specific enzyme responsible for its synthesis.
The conversion of GPP to this compound is catalyzed by a specific terpene synthase, namely fenchol synthase (FENS). researchgate.netresearchgate.netnih.gov Overexpression of the gene encoding fenchol synthase is a direct strategy to enhance this compound production, as this enzyme dictates the final product. researchgate.netnih.gov Protein engineering approaches, including active site mutations and domain swapping of plant monoterpene synthases (MTPSs), can be employed to enhance their catalytic activity, improve substrate selectivity, or even alter product profiles, potentially leading to higher yields or specific stereoisomers of this compound. d-nb.info
Redirecting metabolic flux towards this compound production involves ensuring that the precursors (IPP, DMAPP, and especially GPP) are channeled efficiently into the this compound biosynthetic pathway rather than being diverted to other metabolic branches. This can be achieved by:
Balancing precursor supply: While increasing IPP and DMAPP levels is important, their over-accumulation can be toxic to microbial hosts. frontiersin.orgmdpi.com Therefore, a balanced supply that matches the demand of the downstream terpene synthase is critical. This often involves optimizing the expression levels of pathway enzymes to avoid bottlenecks and toxic intermediate accumulation. frontiersin.orgmdpi.com
Introducing heterologous pathways: In some microbial hosts like E. coli, the endogenous MEP pathway may not provide sufficient precursor levels for high-yield terpene production. nih.gov Introducing a heterologous MVA pathway, or a hybrid MVA/MEP pathway, can significantly augment the supply of IPP and DMAPP, thereby increasing the flux towards GPP and subsequent monoterpene synthesis. nih.govresearchgate.netresearchgate.net For instance, engineering E. coli with an exogenous MVA pathway has led to substantial increases in the production of other isoprenoids. researchgate.net
Downregulating competing pathways: To maximize the yield of this compound, it may be necessary to downregulate or knock out competing metabolic pathways that consume GPP or its precursors for the synthesis of other compounds. This ensures that the metabolic resources are primarily directed towards the desired product.
These metabolic engineering strategies, when combined with advanced fermentation techniques and host optimization, hold significant promise for the sustainable and efficient biotechnological production of this compound.
Advanced Research Applications of Alpha Fenchol and Its Derivatives
Catalysis Research: alpha-Fenchol (B1175230) as a Chiral Ligand Component
The inherent chirality of this compound makes it an attractive building block for designing chiral ligands, which are crucial for achieving enantioselectivity in catalytic reactions. These ligands impart a specific three-dimensional environment around the catalytic center, influencing the stereochemical outcome of the reaction.
Enantioselective Catalysis Development
This compound-derived ligands have been successfully employed in various enantioselective catalytic transformations. Notably, bulky, modular, and monodentate fenchol-based phosphites, such as biphenyl-2,2'-bisfenchol phosphites (BIFOP-X), have been investigated as chiral ligand components in palladium-catalyzed reactions scentspiracy.com. These ligands have demonstrated efficacy in intramolecular alkyl-aryl cross-coupling reactions. For instance, the phosphorus fluoride (B91410) variant, BIFOP-F, achieved a significant enantiomeric excess (ee) of 64% with an 88% yield in the α-arylation of N-(2-bromophenyl)-N-methyl-2-phenylpropanamide scentspiracy.com.
Further research has explored the application of P-biphenyl-2,2'-bisfenchol phosphites (P-BIFOP-X) in palladium-, copper-, and iron-catalyzed enantioselective carbon-carbon (C-C) coupling reactions, including the Tsuji-Trost reaction (enantioselective allylic alkylation) fishersci.ca. The electronegativity of the halide (X) in the BIFOP-X ligand has been shown to influence the enantioselectivity, a phenomenon termed the "F-switch" effect. This effect, observed in both acyclic and cyclic substrates, is attributed to the electronic properties of the ligand and has been elucidated through computational analysis using natural binding orbitals (NBO) fishersci.ca. Beyond phosphite (B83602) ligands, this compound has also been utilized as a chiral modifier for n-butyllithium and in the development of enantioselective organozinc catalysts labsolu.casavitaorganics.com.
Table 1: Performance of Fenchol-Based BIFOP-X Ligands in Pd-Catalyzed Alkyl-Aryl Cross-Coupling
| Ligand Type | Halogen (X) | Enantiomeric Excess (ee) | Yield |
| BIFOP-X | F | 64% | 88% |
| BIFOP-X | Cl | 47% | 74% |
| BIFOP-X | Br | 20% | 63% |
Mechanism of Chiral Induction
The mechanism of chiral induction in this compound-based catalytic systems is multifaceted. In the case of BIFOP-X ligands, nuclear magnetic resonance (NMR) studies of catalyst complexes reveal the presence of two equilibrating diastereomeric complexes in equal proportions scentspiracy.com. The remarkable stability of the phosphorus-halogen moiety in these ligands, even in the presence of nucleophiles, suggests its crucial role in maintaining the chiral environment scentspiracy.com. The observed correlation between increasing enantioselectivity and the rising electronegativity of the halide (e.g., from bromine to fluorine) further underscores the electronic influence on chiral induction scentspiracy.com.
Computational analyses have been instrumental in understanding the conformational energy landscapes of this compound, which is vital for designing effective chiral catalysts nih.gov. The ability of this compound to form homochiral and heterochiral dimers through cooperative hydrogen bonding, as revealed by rotational microwave jet spectroscopy, provides insights into its potential for chirality recognition and transfer in catalytic systems nih.govalfa-chemistry.com. While some applications, such as the asymmetric Diels-Alder reaction using this compound as a chiral source, have shown low to moderate diastereoselectivities, ongoing research continues to refine the design of fenchol-derived ligands for improved chiral induction uni.lu.
Deep Eutectic Solvent Formulations with this compound
Deep eutectic solvents (DESs) represent a class of sustainable and tunable solvents formed by mixing a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA) nih.govepa.gov. This compound, with its hydroxyl group, serves as an effective HBD in the formulation of various DESs, particularly hydrophobic deep eutectic solvents (HDESs).
Synthesis and Characterization of Fenchol-Based Eutectic Systems
Fenchol-based HDESs are typically synthesized using a simple heating-stirring method, where fenchol (B156177) is combined with a suitable HBA in specific molar ratios nih.govnih.govuni.lufishersci.ca. For instance, stable liquidus HDESs have been successfully formed by mixing fenchol with menthol (B31143) across a fenchol mole fraction range of 0.2 to 0.9, typically at temperatures around 50°C nih.govfishersci.cauni.lu. Other binary terpenoid-based eutectic systems involving fenchol (FE) have been characterized, including combinations with dodecanoic acid (DA) and 1-dodecanol (B7769020) (DO) uni.lufishersci.cawikidata.org. These systems are often prepared by heating mixtures to 60-65°C until a homogeneous liquid is obtained uni.lu.
Characterization of these fenchol-based DESs involves evaluating their physicochemical properties, such as density, viscosity, and stability, as well as their mutual solubility with water uni.lufishersci.cawikidata.org. Nuclear Magnetic Resonance (¹H-NMR) measurements are frequently employed to confirm the presence and strength of hydrogen bonding networks within the eutectic systems, which are fundamental to their formation and properties uni.lufishersci.cawikidata.org.
Table 2: Viscosity of Selected Fenchol-Based Deep Eutectic Solvents
| DES Composition (Molar Ratio) | Viscosity (mPas) at 298.15 K | Reference |
| Fenchol:α-Terpineol (1:4) | 35.00 | uni.lu |
| Fenchol:Menthol | 32.90 | uni.lu |
| Fenchol:Thymol | 56.90 | uni.lu |
| Fenchol:1-Dodecanol (80:20) | 31.801 | uni.luwikidata.org |
Application in Extraction and Separation Processes
Fenchol-based deep eutectic solvents have shown significant potential as green alternatives to conventional organic solvents in various extraction and separation processes, particularly liquid-liquid extraction nih.govfishersci.canih.gov. Their favorable properties, such as lower vapor pressure and tunable characteristics, make them attractive for sustainable chemical processes nih.govfishersci.ca.
A notable application is the removal of phenol (B47542) from water using fenchol-menthol HDESs. Studies have demonstrated high phenol removal efficiencies, reaching up to 95.9%, especially when the fenchol mole fraction in the HDES is 0.2 nih.govfishersci.cauni.lu. The efficiency of phenol removal is highly sensitive to the solution pH and the solution-to-HDES ratio, indicating a preference for extracting molecular phenol from water nih.govfishersci.ca.
Furthermore, fenchol-based DESs have been applied in the solvent extraction of aromatic aldehydes like vanillin (B372448) (VAN), syringaldehyde (B56468) (SYR), and p-hydroxybenzaldehyde (HYD) from acidic aqueous solutions uni.lufishersci.cawikidata.org. Fenchol-dodecanol (FE-DO) solvents, particularly at an 80:20 mol% ratio, have exhibited high extraction efficiencies, achieving 93.08% for p-hydroxybenzaldehyde uni.luwikidata.org. While FE-based solvents generally show higher viscosities compared to camphene-based counterparts, they often demonstrate superior extraction efficiencies for these aromatic compounds uni.luwikidata.org.
Table 3: Extraction Efficiencies of Fenchol-Based DES for Aromatic Aldehydes
| DES Composition (Molar Ratio) | Vanillin (VAN) Extraction Efficiency (%) | Syringaldehyde (SYR) Extraction Efficiency (%) | p-Hydroxybenzaldehyde (HYD) Extraction Efficiency (%) |
| Fenchol:1-Dodecanol (80:20) | Not specified, but high | Not specified, but high | 93.08 |
Exploration in Novel Materials Science
While research into this compound's direct incorporation into novel solid-state materials is an emerging area, its chemical properties and structural features suggest potential. This compound has been noted for its ability to enhance resin formulations for industrial applications, particularly in coatings and adhesives consolidated-chemical.com. This indicates its utility as an additive or component that can modify the properties of polymeric materials, influencing characteristics such as viscosity, curing, or surface adhesion. Further exploration in this domain may lead to the development of new composite materials or specialized coatings where the unique attributes of this compound contribute to enhanced performance.
Q & A
Basic: What are the key chemical and structural properties of α-Fenchol, and how are they validated experimentally?
Answer:
α-Fenchol (C₁₀H₁₈O, molecular weight 154.25 g/mol) is a bicyclic monoterpene alcohol. Key properties include its stereochemistry, boiling point (~201°C), and optical activity. Validation methods:
- Purity assessment : Gas chromatography (GC) with flame ionization detection (>95% purity) .
- Structural confirmation : Nuclear magnetic resonance (NMR) for stereochemical assignment and mass spectrometry (MS) for molecular ion peaks.
- Comparative analysis : Cross-referencing with spectral databases (e.g., NIST Chemistry WebBook) to resolve ambiguities .
Basic: What experimental protocols are recommended for synthesizing α-Fenchol in laboratory settings?
Answer:
Synthesis typically involves acid-catalyzed cyclization of β-pinene or enzymatic modification of fenchone. Key steps:
Catalytic cyclization : Use sulfuric acid or Lewis acids (e.g., SnCl₄) under inert conditions .
Purification : Fractional distillation or column chromatography to isolate enantiomers.
Yield optimization : Monitor reaction kinetics via GC-MS to balance temperature and catalyst loading .
Note: Reproducibility requires detailed documentation of solvent purity, catalyst batch, and reaction time .
Advanced: How can researchers resolve contradictions in reported bioactivity data for α-Fenchol across studies?
Answer:
Contradictions often arise from variability in:
- Sample sources : Natural extracts vs. synthetic α-Fenchol may contain impurities affecting bioassays .
- Assay conditions : Differences in cell lines, solvent carriers (e.g., DMSO vs. ethanol), or concentration ranges.
Methodological solutions : - Meta-analysis : Systematically compare studies using PRISMA guidelines to identify confounding variables .
- Dose-response standardization : Use IC₅₀/EC₅₀ values with 95% confidence intervals to normalize potency data .
- Control experiments : Include positive/negative controls (e.g., quercetin for antioxidant assays) to calibrate results .
Advanced: What computational strategies are effective for predicting α-Fenchol’s interactions with biological targets?
Answer:
Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with enzymes (e.g., acetylcholinesterase). Validate with:
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR models : Corrogate electronic (HOMO-LUMO) and steric (LogP) descriptors with observed bioactivity .
Limitations : Address force field inaccuracies by cross-validating with experimental mutagenesis data .
Advanced: How should researchers design studies to investigate α-Fenchol’s role in metabolic pathways?
Answer:
Apply the PICOT framework :
- Population : Specific cell types (e.g., hepatocytes).
- Intervention : α-Fenchol exposure at physiologically relevant doses.
- Comparison : Untreated controls or analogs (e.g., fenchone).
- Outcome : Metabolomic profiling via LC-MS or ¹³C isotope tracing.
- Time : Acute (24h) vs. chronic (7-day) exposure.
Data integration : Use pathway analysis tools (e.g., KEGG Mapper) to map metabolite flux .
Basic: What analytical techniques are most reliable for quantifying α-Fenchol in complex matrices?
Answer:
Best practice : Validate with spike-and-recovery experiments in representative matrices (e.g., plant tissues) .
Advanced: How can researchers address reproducibility challenges in α-Fenchol’s catalytic applications?
Answer:
Reproducibility issues often stem from:
- Catalyst deactivation : Characterize surface properties via BET analysis or TEM pre/post-reaction .
- Solvent effects : Use COSMO-RS simulations to predict solvent-catalyst interactions .
Documentation standards : Adhere to MIACE guidelines (Minimum Information About Catalytic Experiments), including pressure, humidity, and catalyst aging data .
Advanced: What statistical approaches are suitable for analyzing dose-dependent toxicological data for α-Fenchol?
Answer:
- Non-linear regression : Fit data to Hill or log-logistic models to estimate LD₅₀ .
- Uncertainty quantification : Bootstrap resampling (1,000 iterations) to calculate confidence intervals .
- Multivariate analysis : PCA to identify outliers in high-throughput screens (e.g., cytotoxicity assays) .
Basic: How should α-Fenchol be stored to ensure stability in long-term studies?
Answer:
- Temperature : -20°C in amber vials to prevent photodegradation .
- Solvent : Dissolve in anhydrous ethanol or DMSO (≤1% v/v) to avoid hydrolysis.
- Monitoring : Quarterly GC checks to detect degradation products (e.g., fenchone) .
Advanced: What strategies mitigate bias in literature reviews on α-Fenchol’s pharmacological potential?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
